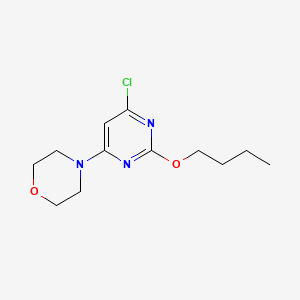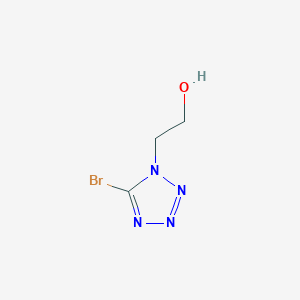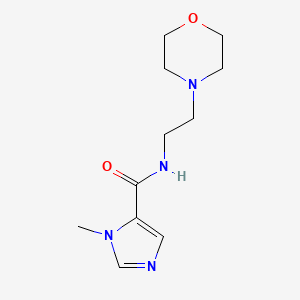
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with butoxy, chloro, and morpholinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine typically involves the reaction of 4-chloro-6-(morpholin-4-yl)pyrimidine with n-butyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the substituents.
Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation and reduction: Formation of oxidized or reduced derivatives with altered electronic properties.
Hydrolysis: Formation of pyrimidine derivatives with hydroxyl groups.
Aplicaciones Científicas De Investigación
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents can modulate its binding affinity and specificity, influencing its biological activity. For example, the morpholinyl group may enhance the compound’s solubility and facilitate its interaction with hydrophilic targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(morpholin-4-yl)pyrimidine: Lacks the butoxy group, which may affect its solubility and reactivity.
2-n-Butoxy-4-chloro-5-(morpholin-4-yl)pyrimidine: Similar structure but with different substitution patterns, potentially leading to varied biological activities.
Uniqueness
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine is unique due to its specific combination of substituents, which can confer distinct physicochemical properties and biological activities. The presence of the butoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.
Propiedades
Fórmula molecular |
C12H18ClN3O2 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
4-(2-butoxy-6-chloropyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C12H18ClN3O2/c1-2-3-6-18-12-14-10(13)9-11(15-12)16-4-7-17-8-5-16/h9H,2-8H2,1H3 |
Clave InChI |
FEBPMHLKIHWNRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl]piperidine](/img/structure/B8389494.png)

![3-Methyl-6-(o-fluorophenyl)-1,2,4-triazolo-[4,3-b]pyridazine](/img/structure/B8389515.png)

![2-[(3-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbonyl]benzoic acid](/img/structure/B8389524.png)







